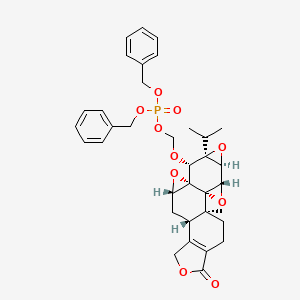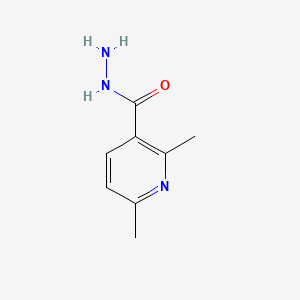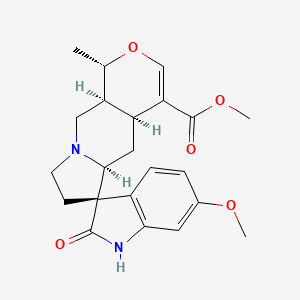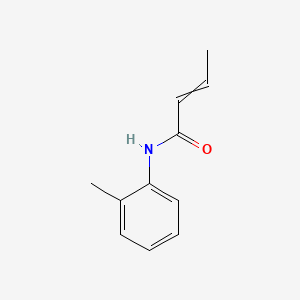
N-(2-Methylphenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Methylphenyl)but-2-enamide” is also known as Crotamiton . It is a topical scabicidal and antipruritic agent used for scabies eradication and for the relief of pruritus . It is a colorless to slightly yellowish oil, having a faint amine-like odor .
Molecular Structure Analysis
The molecular formula of “N-(2-Methylphenyl)but-2-enamide” is C13H17NO . The InChI representation of its structure isInChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13)/b6-3+ . Physical And Chemical Properties Analysis
“N-(2-Methylphenyl)but-2-enamide” has a density of 0.987 g/mL at 25 °C (lit.), a melting point of 25°C, a boiling point of 153-155 °C/13 mmHg (lit.), and a flashing point of >230°F . It is soluble in water (1:500), alcohol, methanol, ether, and ethanol . Its vapor pressure is 0.00331mmHg at 25°C, and its refractive index is n20/D 1.54 (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Thiazoles : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize thiazoles using highly functionalized enamides, which include derivatives of N-(2-Methylphenyl)but-2-enamide. This method is significant for introducing ester, carboxamide, or peptide functionality in thiazoles, which are important in pharmaceutical research (Kumar, S. V., Parameshwarappa, G., & Ila, H., 2013).
Active Metabolite Analogs of Leflunomide : Ghosh, Zheng, and Uckun (1999) explored the synthesis of analogs of A77 1726, the active metabolite of the drug leflunomide. Their study included derivatives of N-(2-Methylphenyl)but-2-enamide, which are known to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in various cancers (Ghosh, S., Zheng, Y.-g., & Uckun, F., 1999).
Isomerization of N-Allyl Amides : Trost, Cregg, and Quach (2017) reported a method for isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides. Their research offers a way to synthesize complex enamides, which are key pharmacophores in various bioactive compounds (Trost, B., Cregg, J. J., & Quach, N., 2017).
Anticonvulsant Activity : Siddiqui, Akhtar, Yar, Ahuja, Ahsan, and Ahmed (2014) synthesized derivatives of N-(2-Methylphenyl)but-2-enamide and evaluated them as anticonvulsants. They identified two potent candidates that showed significant activity in both maximal electroshock seizure and subcutaneous pentylenetetrazole tests (Siddiqui, N., Akhtar, M. J., Yar, M., Ahuja, P., Ahsan, W., & Ahmed, S., 2014).
Inflammatory and Antimicrobial Activities : Hošek, Kos, Strharsky, Cerna, Štarha, Vančo, Trávníček, Devínsky, and Jampílek (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, demonstrating significant attenuation of lipopolysaccharide-induced NF-κB activation. Some of these compounds also showed antimicrobial activity (Hošek, J., Kos, J., Strharsky, T., Cerna, L., Štarha, P., Vančo, J., Trávníček, Z., Devínsky, F., & Jampílek, J., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-methylphenyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAKKCXZGIJXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741704 |
Source


|
| Record name | N-(2-Methylphenyl)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)but-2-enamide | |
CAS RN |
96686-24-7 |
Source


|
| Record name | N-(2-Methylphenyl)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)


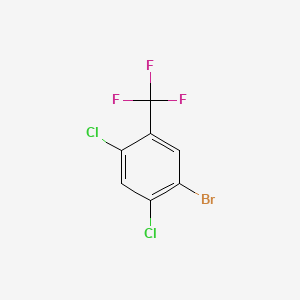

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
